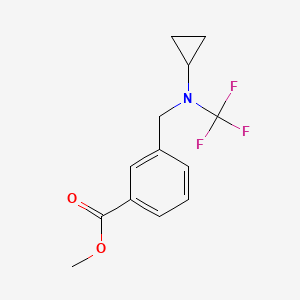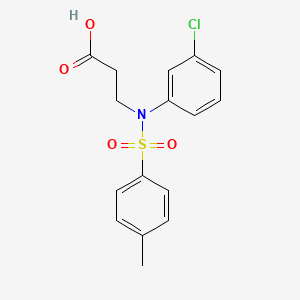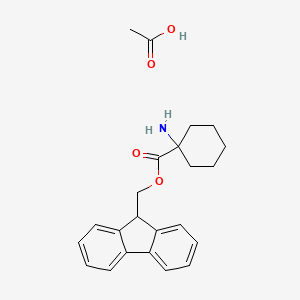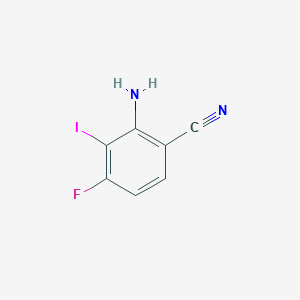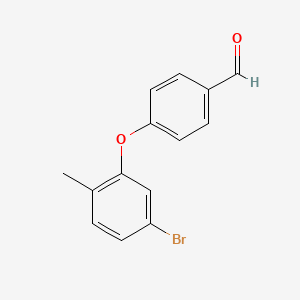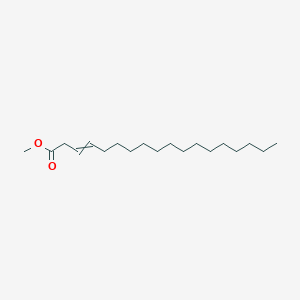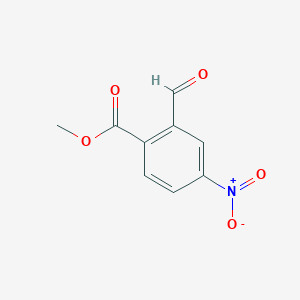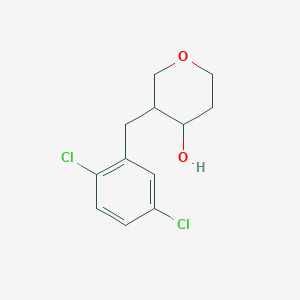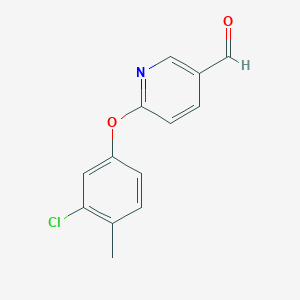
6-(3-Chloro-4-methylphenoxy)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyridine ring, which is further functionalized with a carboxaldehyde group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde typically involves the reaction of 3-chloro-4-methylphenol with 3-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxy group is introduced to the pyridine ring.
Industrial Production Methods
In industrial settings, the production of 6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxylic acid.
Reduction: 6-(3-Chloro-4-methylphenoxy)-3-pyridinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro-substituted phenoxy group may enhance the compound’s binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
3-Chloro-4-methylphenol: A precursor in the synthesis of 6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde.
4-Chloro-3-methylphenol: Another chlorinated phenol with similar chemical properties.
3-Pyridinecarboxaldehyde: The pyridine derivative used in the synthesis of the target compound.
Uniqueness
6-(3-Chloro-4-methylphenoxy)-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the chloro-substituted phenoxy group and the pyridinecarboxaldehyde moiety allows for diverse chemical transformations and applications in various fields of research.
特性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
6-(3-chloro-4-methylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-4-11(6-12(9)14)17-13-5-3-10(8-16)7-15-13/h2-8H,1H3 |
InChIキー |
VXVSSWBVRVJWLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


